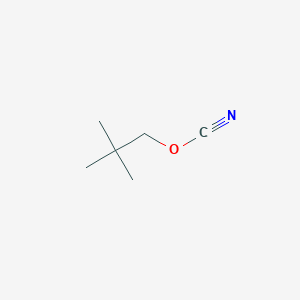

2,2-Dimethylpropyl cyanate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1459-44-5 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

2,2-dimethylpropyl cyanate |

InChI |

InChI=1S/C6H11NO/c1-6(2,3)4-8-5-7/h4H2,1-3H3 |

InChI Key |

VCXUAVBUVJXKSR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)COC#N |

Canonical SMILES |

CC(C)(C)COC#N |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 2,2 Dimethylpropyl Cyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 2,2-dimethylpropyl cyanate (B1221674), ¹H and ¹³C NMR spectroscopy are instrumental in confirming the connectivity and electronic environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of 2,2-dimethylpropyl cyanate is characterized by its simplicity, a direct consequence of the molecule's high degree of symmetry. The neopentyl group, (CH₃)₃CCH₂-, contains two distinct sets of protons.

Due to the free rotation around the carbon-carbon single bonds, the nine protons of the three methyl (-CH₃) groups are chemically equivalent. This equivalence results in a single, sharp signal in the ¹H NMR spectrum. These protons are shielded and therefore appear in the upfield region, typically around 1.0 ppm. The integration of this peak corresponds to nine protons.

The two protons of the methylene (B1212753) (-CH₂-) group are also chemically equivalent to each other. This group is adjacent to the electron-withdrawing cyanate (-OCN) group, which deshields the methylene protons, causing their signal to appear further downfield compared to the methyl protons. The chemical shift for these protons is expected in the range of 3.5-4.0 ppm. The integration of this signal corresponds to two protons.

A key feature of the spectrum is the absence of spin-spin coupling between the methylene and methyl protons. This is because they are separated by a quaternary carbon atom, and coupling is typically not observed over more than three bonds in saturated systems. Consequently, both the methyl and methylene signals appear as singlets.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.0 | Singlet | 9H | (CH ₃)₃C- |

| ~3.8 | Singlet | 2H | -CH ₂-OCN |

The proton-decoupled ¹³C NMR spectrum of this compound provides a clear count of the unique carbon environments in the molecule. There are four distinct carbon signals expected.

The three methyl carbons (-C H₃) are equivalent due to the molecule's symmetry and will produce a single resonance. This signal is expected to appear in the upfield region of the spectrum, typically around 25-30 ppm.

The quaternary carbon atom (-C (CH₃)₃) of the neopentyl group is also unique and will show a signal in the aliphatic region, generally around 30-35 ppm. Quaternary carbon signals are often of lower intensity compared to protonated carbons.

The methylene carbon (-C H₂-) is directly attached to the electronegative oxygen of the cyanate group, causing a significant downfield shift. Its resonance is anticipated in the range of 70-80 ppm.

The carbon atom of the cyanate group (-OC N) is highly deshielded and will appear furthest downfield, typically in the region of 110-120 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~27 | (C H₃)₃C- |

| ~32 | -C (CH₃)₃ |

| ~75 | -C H₂-OCN |

| ~115 | -OC N |

While the ¹H and ¹³C NMR spectra of this compound are relatively straightforward, advanced NMR techniques can be employed for unambiguous assignment and to confirm the molecular structure, especially in more complex molecules.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups. Quaternary carbons are not observed. For this compound, this would result in a positive signal for the methyl carbons and a negative signal for the methylene carbon, confirming their identities. A DEPT-90 experiment would only show signals for CH groups, which would be absent in this molecule.

2D NMR Spectroscopy:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. For this compound, the HSQC spectrum would show a cross-peak connecting the proton signal at ~1.0 ppm with the carbon signal at ~27 ppm, and another cross-peak linking the proton signal at ~3.8 ppm with the carbon signal at ~75 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. Key HMBC correlations would include a cross-peak between the methyl protons (~1.0 ppm) and the quaternary carbon (~32 ppm) as well as the methylene carbon (~75 ppm). Additionally, a correlation between the methylene protons (~3.8 ppm) and the quaternary carbon (~32 ppm) and the cyanate carbon (~115 ppm) would definitively establish the connectivity of the neopentyl and cyanate groups.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature is the strong, sharp absorption band associated with the asymmetric stretching vibration of the cyanate (-OCN) group. This band is typically observed in the region of 2240-2280 cm⁻¹. The presence of this intense band is a clear indicator of the cyanate functionality.

The spectrum will also feature strong C-H stretching vibrations from the neopentyl group in the 2850-3000 cm⁻¹ region. The C-H bending vibrations of the methyl and methylene groups are expected to appear in the 1365-1470 cm⁻¹ range. A characteristic feature of the neopentyl group is often a pair of bands of medium intensity near 1365 cm⁻¹ and 1395 cm⁻¹, arising from the symmetric and asymmetric bending of the gem-dimethyl groups.

The C-O single bond stretching vibration of the cyanate ester will result in a strong absorption band typically found in the 1050-1250 cm⁻¹ region.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2960-2870 | Strong | C-H stretching (neopentyl) |

| ~2260 | Strong, Sharp | -OCN asymmetric stretching |

| ~1470, ~1370 | Medium | C-H bending (neopentyl) |

| ~1150 | Strong | C-O stretching |

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, meaning that some vibrations may be more prominent in one technique than the other.

A key feature in the Raman spectrum of this compound would be the symmetric stretching vibration of the cyanate group. While the asymmetric stretch is strong in the IR, the symmetric stretch often gives a strong and polarized band in the Raman spectrum, typically appearing in the 1250-1400 cm⁻¹ region. However, the most characteristic Raman band for the cyanate group is often the asymmetric stretch, which appears in a similar region to the IR absorption (around 2260 cm⁻¹), though its intensity can vary.

The C-C skeletal vibrations of the neopentyl group, which may be weak in the IR spectrum, can give rise to distinct signals in the Raman spectrum, providing information about the carbon framework. The C-H stretching and bending vibrations will also be present, similar to the IR spectrum.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a cornerstone in the structural elucidation of novel compounds, providing direct insights into molecular weight and fragmentation patterns that are crucial for confirming chemical structures. For this compound, mass spectrometry techniques are indispensable for verifying its elemental composition and connectivity.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. chemrxiv.org In the analysis of this compound, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ([M]•+) and a cascade of fragment ions. chemrxiv.org

The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, due to the high energy of electron ionization, the molecular ion of some compounds can be unstable and may be observed in low abundance or not at all. docbrown.info The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the ester and neopentyl groups.

A primary fragmentation route involves the loss of the cyanate radical (•OCN), leading to the formation of the stable tertiary carbocation, the neopentyl cation, at m/z 71. This ion is often a prominent peak in the mass spectra of neopentyl-containing compounds. Another significant fragmentation pathway is the loss of a methyl radical (•CH3) from the neopentyl group of the molecular ion, resulting in an ion at m/z [M-15]+. Subsequent loss of other fragments can lead to a variety of smaller ions.

The expected fragmentation of this compound in EI-MS is summarized in the table below.

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

| Molecular Ion | [C6H11NO]•+ | 113 | Ionization of the parent molecule |

| Neopentyl Cation | [C5H11]+ | 71 | Loss of the cyanate radical (•OCN) |

| [M-CH3]+ | [C5H8NO]+ | 98 | Loss of a methyl radical (•CH3) |

| Propyl Cation | [C3H7]+ | 43 | Cleavage within the neopentyl group |

| Ethyl Cation | [C2H5]+ | 29 | Further fragmentation of larger ions |

Complementary Mass Spectrometric Methods

To overcome the potential instability of the molecular ion in EI-MS and to gain a more complete picture of the molecule's structure, complementary "soft" ionization techniques can be employed. Methods such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for observing the molecular ion with greater intensity. scripps.edu

ESI-MS, for instance, generates ions directly from a solution, making it suitable for polar molecules and often resulting in protonated molecules ([M+H]+) or adducts with other cations (e.g., [M+Na]+), which are more stable than the radical cations formed in EI. scripps.edu These techniques are invaluable for confirming the molecular weight of this compound with high accuracy.

Further structural details can be obtained using tandem mass spectrometry (MS/MS). In this technique, a specific ion (such as the molecular ion or a primary fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides definitive information about the connectivity of the atoms within the molecule.

Integration of Multivariate Spectroscopic Methods for Quantitative and Qualitative Analysis

In modern analytical chemistry, the integration of data from multiple spectroscopic techniques through multivariate analysis provides a powerful approach for both the qualitative characterization and quantitative determination of chemical compounds. nih.gov For a comprehensive analysis of this compound, data from techniques such as NMR, IR, and mass spectrometry can be combined and analyzed using chemometric methods.

Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be used to analyze complex spectral data. mdpi.com PCA can be employed to identify patterns and correlations within large datasets, for example, to distinguish the spectra of this compound from those of impurities or related compounds. mdpi.com

For quantitative analysis, PLS regression is a powerful tool. nih.gov By constructing a calibration model using a set of standards with known concentrations of this compound, the concentration of the compound in unknown samples can be accurately determined from their spectra. This approach is particularly useful for in-process monitoring or quality control applications where rapid and reliable quantification is necessary.

The synergy of combining different spectroscopic methods and applying multivariate analysis allows for a more robust and comprehensive understanding of the chemical and physical properties of this compound than could be achieved by any single technique alone. nih.govresearchgate.net

Computational and Theoretical Investigations of 2,2 Dimethylpropyl Cyanate

Quantum Chemical Calculations (QCC) for Electronic Structure and Bonding

No specific studies applying Quantum Chemical Calculations to determine the electronic structure and bonding of 2,2-dimethylpropyl cyanate (B1221674) were found.

There is no available research that specifically applies Density Functional Theory to analyze the electronic properties of 2,2-dimethylpropyl cyanate.

Specific ab initio molecular orbital calculations for this compound are not documented in the available literature.

Discussions on the selection of basis sets and levels of theory specifically for the computational study of this compound are absent from the scientific literature.

Mechanistic Pathway Elucidation through Computational Chemistry

No computational studies elucidating the mechanistic pathways of reactions involving this compound could be identified.

The application of Transition State Theory to investigate the reaction kinetics of this compound has not been reported in the searched scientific papers.

There are no published calculations of energy barriers for chemical transformations involving this compound.

Conformational Analysis and Prediction of Spectroscopic Parameters

Computational conformational analysis of this compound provides insight into the molecule's three-dimensional structure and the rotational freedom around its single bonds. Due to the steric bulk of the tert-butyl group, rotation around the C1-C2 bond is expected to be a key determinant of the molecule's preferred conformations. Theoretical studies on sterically hindered groups, such as the tert-butyl group in various molecules, suggest that staggered conformations are significantly more stable than eclipsed conformations.

In the case of this compound, the primary rotational axis of interest is the C1-O bond. Rotation around this bond would influence the orientation of the cyanate group relative to the bulky 2,2-dimethylpropyl substituent. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface for this rotation, identifying energy minima corresponding to stable conformers and energy maxima corresponding to transition states.

The predicted stable conformers of this compound would have distinct spectroscopic signatures. Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts for each conformer. These predicted parameters can then be compared with experimental data to confirm the presence of the predicted conformers.

Below is a hypothetical data table summarizing the kind of results that would be expected from a computational conformational analysis and spectroscopic parameter prediction for this compound.

Table 1: Predicted Conformational and Spectroscopic Data for this compound

| Conformer | Dihedral Angle (C2-C1-O-C) | Relative Energy (kcal/mol) | Predicted 13C NMR Chemical Shift (C1) (ppm) | Predicted IR Frequency (ν C≡N) (cm-1) |

|---|---|---|---|---|

| Staggered-1 | 60° | 0.00 | 75.2 | 2255 |

| Eclipsed-1 | 120° | 3.5 | 76.1 | 2258 |

| Staggered-2 | 180° | 0.15 | 75.4 | 2256 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual experimental or more detailed computational results may vary.

Theoretical Studies of Reactivity and Stability

Theoretical investigations into the reactivity and stability of this compound can elucidate its chemical behavior. The cyanate functional group (-OCN) is known for its ambident nucleophilic character, meaning it can react at either the oxygen or the nitrogen atom. Computational studies on alkyl cyanates often focus on understanding the factors that govern the competition between the formation of cyanates (R-OCN) and isocyanates (R-NCO).

For this compound, theoretical calculations can model its reaction pathways, such as in cycloaddition reactions or rearrangements. The transition states for these reactions can be located, and their energies calculated to determine the activation barriers. This information is crucial for predicting the conditions under which the compound will be reactive and the likely products of its reactions.

The stability of this compound is another important aspect that can be explored through computational methods. While primary and secondary alkyl cyanates are generally stable, tertiary alkyl cyanates are known to be unstable, readily rearranging to the corresponding isocyanate or decomposing. Although this compound is a primary cyanate, the steric hindrance from the tert-butyl group might influence its stability and reactivity in unique ways.

Theoretical calculations can provide quantitative measures of the molecule's stability, such as its heat of formation and bond dissociation energies. The energy difference between this compound and its isocyanate isomer (2,2-dimethylpropyl isocyanate) can also be calculated to predict the thermodynamic favorability of isomerization.

Below is a hypothetical data table presenting the type of data that would be generated from a theoretical study of the reactivity and stability of this compound.

Table 2: Theoretical Reactivity and Stability Parameters for this compound

| Parameter | Calculated Value | Units |

|---|---|---|

| Heat of Formation | -35.8 | kcal/mol |

| Activation Energy for Isomerization to Isocyanate | 45.2 | kcal/mol |

| Energy Difference (Cyanate vs. Isocyanate) | -15.7 | kcal/mol |

Note: The data in this table is illustrative and based on general knowledge of similar compounds. Specific computational studies would be required to determine the precise values for this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Mechanistic Studies of 2,2 Dimethylpropyl Cyanate

Reaction Mechanisms Involving the Cyanate (B1221674) Functional Group

The reactivity of 2,2-dimethylpropyl cyanate is largely dictated by the electronic characteristics of the cyanate functional group (-OCN). The carbon atom of the cyanate group is electrophilic due to the polarization of the C≡N triple bond and the electron-withdrawing nature of the adjacent oxygen atom. This electrophilicity makes it a target for various nucleophilic attacks and cycloaddition reactions.

The electrophilic carbon of the cyanate ester is susceptible to attack by nucleophiles. In nucleophilic addition reactions, a nucleophile attacks the carbon atom of the cyanate group, leading to the breaking of a π bond within the C≡N triple bond. wikipedia.org This type of reaction is fundamental to the chemistry of cyanate esters and can involve a variety of nucleophiles. For instance, the reaction with amines, phenols, or thiols can lead to the formation of N-cyanurates or imidocarbonates as intermediate products, which can be crucial in polymerization processes. researchgate.net

A significant reaction pathway for certain cyanate esters is the youtube.comyoutube.com-sigmatropic rearrangement to form isocyanates (-N=C=O). This reaction is particularly well-documented for allyl cyanates, where the rearrangement proceeds through a concerted, six-membered cyclic transition state, often referred to as the Ichikawa Allylcyanate Rearrangement. chem-station.com This process is typically stereospecific, transferring the chirality from the starting allyl cyanate to the resulting allyl isocyanate. rsc.org While this compound is not an allyl cyanate and does not undergo this specific type of sigmatropic rearrangement, the potential for thermal rearrangement to the more stable 2,2-dimethylpropyl isocyanate exists, although it generally requires more forcing conditions than for allylic systems.

| Nucleophile (Nu) | Product of Addition to Cyanate Ester (R-OCN) |

| Alcohol (R'-OH) | Imidocarbonate |

| Amine (R'-NH₂) | O-Alkylisourea |

| Thiol (R'-SH) | Imidothiocarbonate |

| Water (H₂O) | Carbamate (B1207046) (following rearrangement) |

This table provides a general overview of products from nucleophilic addition to the cyanate functional group.

A hallmark reaction of cyanate esters is their thermally induced cyclotrimerization. This process involves the [2+2+2] cycloaddition of three cyanate ester molecules to form a highly stable, six-membered 1,3,5-triazine (B166579) ring, also known as a cyanurate ring. mdpi.comrsc.org This exothermic reaction is the basis for the formation of polycyanurate thermosetting polymers when dicyanate or polycyanate monomers are used. polymerinnovationblog.com The cyclotrimerization of monofunctional cyanate esters like this compound serves as a model for this curing chemistry. The reaction can be initiated by heat and is often catalyzed by nucleophilic or metallic species that can activate the cyanate group. researchgate.netmdpi.com

The mechanism involves a series of nucleophilic addition steps. It is often initiated by a nucleophile, such as a residual phenol (B47542) or moisture, which attacks a cyanate group to form an imidocarbonate intermediate. This intermediate then reacts with two more cyanate molecules in a consecutive manner to form the final cyclic trimer. mdpi.com

Solvolysis refers to the reaction of a substrate with the solvent. In the case of this compound, if the solvent is nucleophilic (e.g., an alcohol), it can attack the electrophilic carbon of the cyanate group as described in section 5.1.1.

Hydrolysis, the reaction with water, is a specific form of solvolysis. The cyanate ester group is susceptible to hydrolysis, which typically proceeds through the initial nucleophilic addition of water to the cyanate carbon. This forms an unstable imidocarbonic acid monoester intermediate, which can then rearrange to the corresponding carbamate. researchgate.net The presence of moisture can therefore affect the stability and curing chemistry of cyanate ester systems, as the resulting carbamate groups can further react or decompose at elevated temperatures.

Reactivity Patterns Influenced by the 2,2-Dimethylpropyl Group

The 2,2-dimethylpropyl group, commonly known as the neopentyl group, exerts a profound influence on the reactivity of the molecule, primarily through steric and electronic effects.

The most significant characteristic of the neopentyl group is its large steric bulk. fiveable.me The quaternary carbon atom adjacent to the CH₂-O linkage creates a highly congested environment around the reaction center. This steric hindrance dramatically impedes reactions that require a backside nucleophilic attack, such as the bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comic.ac.uk

For SN2 reactions at the α-carbon (the carbon bonded to the oxygen of the cyanate group), a nucleophile would need to approach from the side opposite the cyanate leaving group. The bulky t-butyl portion of the neopentyl group effectively blocks this pathway, making SN2 reactions exceptionally slow. For practical purposes, neopentyl substrates are often considered inert to the SN2 mechanism. masterorganicchemistry.comstackexchange.com

| Alkyl Halide Type | Example | Relative Rate |

|---|---|---|

| Methyl | CH₃-Br | ~3,000,000 |

| Primary | CH₃CH₂-Br | ~40,000 |

| Secondary | (CH₃)₂CH-Br | ~1,000 |

| Neopentyl | (CH₃)₃CCH₂-Br | 1 |

| Tertiary | (CH₃)₃C-Br | ~0 |

This table illustrates the profound steric hindrance of the neopentyl group, showing its reaction rate is dramatically slower than other primary halides and serves as a baseline for comparison. Data is generalized from various sources on relative SN2 reactivity. ic.ac.ukstackexchange.com

When this compound reacts under conditions that favor a unimolecular (SN1) pathway, such as in the presence of a strong acid catalyst, the formation of a carbocation intermediate is involved. masterorganicchemistry.comlibretexts.org Upon protonation and departure of the leaving group, an initial primary (1°) neopentyl carbocation would be formed. Primary carbocations are highly unstable. libretexts.org

This unstable primary carbocation undergoes a rapid and irreversible 1,2-alkyl shift, a specific type of Wagner-Meerwein rearrangement. scribd.comslideshare.net In this process, one of the adjacent methyl groups migrates with its bonding pair of electrons to the electron-deficient primary carbon. libretexts.orglibretexts.org The driving force for this rearrangement is the formation of a much more stable tertiary (3°) carbocation. youtube.comcureffi.org

This rearranged carbocation then becomes the key intermediate that reacts with available nucleophiles to form the final substitution product(s) or loses a proton to form elimination products. lscollege.ac.in Consequently, reactions of neopentyl systems under SN1 conditions rarely yield direct substitution products; instead, they almost exclusively produce rearranged products. libretexts.orglscollege.ac.in For example, the hydrolysis of neopentyl bromide under SN1 conditions yields 2-methyl-2-butanol, not the expected neopentyl alcohol. libretexts.org A similar outcome would be anticipated for the acid-catalyzed hydrolysis of this compound.

Radical Reactions and Bond Homolysis Events

The chemical reactivity of this compound under conditions conducive to radical formation is primarily dictated by the homolytic cleavage of its weakest bonds. While specific studies focusing exclusively on this compound are not extensively detailed in the literature, its reactivity can be inferred from research on related neopentyl radicals and the thermal degradation of cyanate ester resins. The primary bond homolysis events would involve the C–O, O–CN, and C–H bonds of the neopentyl group.

Inert environments, high temperatures, or photochemical activation can initiate the homolytic cleavage of the hydrocarbon backbone. iastate.edu For this compound, the dissociation of the neopentyl-oxygen bond (C-O) would generate a neopentyl radical and a cyanate radical (•OCN).

(CH₃)₃CCH₂–O–C≡N → (CH₃)₃CCH₂• + •O–C≡N

The neopentyl radical, (CH₃)₃CCH₂•, is a key intermediate whose subsequent reactions have been studied. For instance, in the presence of oxygen, it can form a chemically-activated peroxy adduct, which can then undergo further reactions. researchgate.net The thermolysis of related neopentyl compounds has been shown to proceed via homolytic pathways, quantitatively producing products derived from the neopentyl radical. nih.gov

Another potential homolysis event is the cleavage of the oxygen-cyanide (O-CN) bond, which would yield a neopentyloxy radical and a cyanide radical (•CN). The relative likelihood of C-O versus O-CN bond scission depends on their respective bond dissociation energies (BDEs). Generally, in alkyl cyanates, the C-O bond is considered more susceptible to cleavage.

The thermal decomposition of polycyanurates, which are formed from cyanate esters, provides further insight. At temperatures between 400-450°C, the degradation mechanism is initiated by hydrocarbon chain scission and cross-linking. This is followed by the decyclization of the triazine ring at approximately 450°C, which liberates volatile decomposition products related to the original cyanate ester. bts.govresearchgate.net These high-temperature processes underscore the potential for radical-mediated pathways in the degradation and transformation of structures derived from this compound.

Control experiments in other radical-mediated cyanation reactions have demonstrated that the presence of radical traps like TEMPO (2,2,6,6-Tetramethylpiperidinooxy) can completely inhibit the desired reaction, confirming the involvement of radical intermediates. nih.gov Such principles would apply to radical reactions involving this compound.

| Bond Type in (CH₃)₃CCH₂OCN | Potential Homolysis Products | Conditions Favoring Cleavage |

| Neopentyl C–O Bond | Neopentyl Radical ((CH₃)₃CCH₂•) + Cyanate Radical (•OCN) | Thermal stress, Photolysis |

| O–CN Bond | Neopentyloxy Radical ((CH₃)₃CCH₂O•) + Cyanide Radical (•CN) | High-energy conditions |

| C–H Bond (on neopentyl group) | This compound Radical + H• | Hydrogen abstraction by other radicals, High temperatures iastate.edu |

Catalytic Transformations of this compound

Investigations into Metal-Catalyzed Reactions

Transition metal catalysis offers a versatile platform for the functionalization of cyanates, although specific examples employing this compound as a substrate are not widely reported. However, the general reactivity of nitriles and related species in metal-catalyzed transformations provides a strong basis for predicting its potential applications. snnu.edu.cn Metal-catalyzed reactions involving alkyl cyanates can proceed via several pathways, most notably through the activation of the C−CN or C−O bonds. snnu.edu.cn

Cross-Coupling Reactions: Nickel and Palladium complexes are highly effective catalysts for cross-coupling reactions. researchgate.net In a potential transformation, a low-valent metal complex, such as Ni(0) or Pd(0), could insert into the C–O or C–CN bond of this compound. This oxidative addition step would form an organometallic intermediate. Subsequent steps like transmetalation with an organometallic reagent (e.g., an organoboron or organozinc compound) and reductive elimination would result in the formation of a new C–C bond, with the cyanate group acting as a leaving group. snnu.edu.cn

Cyanation Reactions: While this compound is a cyanate ester, related metal-catalyzed methodologies for cyanation often use alkyl halides or pseudohalides as starting materials and a cyanide source. organic-chemistry.orgresearchgate.net Conversely, the cyanate group itself could be transformed. For instance, transition metals like ruthenium have been shown to catalyze a wide range of organic transformations, including various cyanation reactions under mild conditions. nih.gov

Catalytic Cycles: The catalytic cycles for these transformations typically involve a sequence of elementary steps:

Oxidative Addition: The metal center inserts into a substrate bond (e.g., C–O or C–CN). snnu.edu.cn

Transmetalation/Ligand Exchange: A second reactant coordinates to the metal center.

Reductive Elimination: The desired product is formed, and the catalyst is regenerated. organic-chemistry.org

| Catalyst Type | Potential Reaction | Plausible Mechanism |

| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Stille) | Oxidative addition of the C-O bond to Pd(0), followed by transmetalation and reductive elimination. mdpi.com |

| Nickel (Ni) | Cross-coupling, Cyanation of other substrates | Similar to Palladium; Ni catalysts are often effective for activating less reactive bonds like C-O and C-CN. researchgate.netorganic-chemistry.org |

| Ruthenium (Ru) | Isomerization, Addition reactions | Formation of ruthenium complexes that can activate the cyanate group for further transformations. nih.gov |

| Copper (Cu) | Asymmetric Cyanation, Addition reactions | Copper complexes can act as Lewis acids to activate the substrate for nucleophilic attack or participate in radical pathways. nih.govresearchgate.netmdpi.com |

Exploration of Organocatalytic Applications

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering an alternative to metal-based systems. mdpi.com For this compound, organocatalysts could potentially activate the molecule for various transformations.

Lewis Base Catalysis: Nucleophilic catalysts such as phosphines or N-heterocyclic carbenes (NHCs) could attack the electrophilic carbon of the cyanate group. This could generate a reactive zwitterionic intermediate, which could then participate in cycloaddition reactions or react with other electrophiles or nucleophiles. mdpi.com

Brønsted Acid/Base Catalysis: Brønsted acids could protonate the nitrogen atom of the cyanate, increasing its electrophilicity and making it more susceptible to attack by weak nucleophiles. Conversely, Brønsted bases could deprotonate a pro-nucleophile, which could then add to the cyanate group.

While the application of organocatalysis specifically to this compound is a developing field, the principles have been widely applied to other electrophilic species. For example, the activation of enals by NHC catalysts to form Breslow intermediates is a well-established strategy that could be conceptually extended to cyanates. mdpi.com The exploration of such pathways represents a promising area for future research in expanding the synthetic utility of alkyl cyanates.

Derivatization and Chemical Transformations

Synthesis of Polymeric Structures (e.g., Triazine Resins)

One of the most significant applications of cyanate esters, including this compound, is their polymerization to form high-performance thermosetting polymers known as polycyanurates. This polymerization occurs via an addition reaction, specifically a cyclotrimerization, which produces no volatile byproducts. bts.gov

The process is typically initiated by heating the cyanate ester monomer. This thermal energy promotes the cyclotrimerization of three cyanate (–O–C≡N) groups to form a highly stable, six-membered triazine ring. This reaction creates a densely cross-linked, three-dimensional network. bts.govresearchgate.net The resulting polycyanurate resins are renowned for their exceptional thermal stability, with major mass loss typically occurring only above 450°C. bts.govresearchgate.net They also exhibit low moisture absorption and excellent dielectric properties.

The polymerization of this compound would lead to a network where the rigid, thermally stable triazine rings are interconnected by neopentyl ether linkages. The bulky neopentyl group, (CH₃)₃CCH₂–, would influence the polymer's final properties, such as its glass transition temperature (Tg) and mechanical characteristics. The complete conversion of cyanate groups is crucial for achieving optimal properties and typically requires curing at temperatures above the final material's glass transition temperature. bts.gov

| Feature | Description |

| Reaction Type | Polycyclotrimerization |

| Monomer | This compound |

| Core Structure | 1,3,5-Triazine rings formed from three cyanate groups. mdpi.commdpi.com |

| Linker | Neopentyl ether groups |

| Initiation | Thermal (heating) or catalytic (e.g., with metal carboxylates or phenols) |

| Key Properties | High thermal stability (degradation > 450°C), low dielectric constant, high char yield, no reaction byproducts. bts.govresearchgate.net |

Chemical Conversions to Other Functional Groups (e.g., Carbamates, Ureas)

The cyanate functional group in this compound is a versatile precursor for conversion into other important chemical moieties, notably carbamates and ureas. These transformations typically leverage the electrophilic nature of the cyanate carbon atom.

Synthesis of Carbamates: Carbamates can be synthesized by the reaction of this compound with an alcohol or phenol. The reaction is believed to proceed through the formation of an isocyanic acid (HNCO) intermediate, which is then attacked by the alcohol. nih.gov Alternatively, under acidic conditions, the cyanate can be protonated, making it highly reactive towards the alcohol nucleophile. This addition reaction yields an N-unsubstituted carbamate, specifically a neopentyl carbamate derivative. A plausible mechanism involves the reaction of an alcohol with isocyanic acid, which is generated from the cyanate. banglajol.info

(CH₃)₃CCH₂OCN + R'OH → (CH₃)₃CCH₂O(CO)NHR' (Carbamate)

Synthesis of Ureas: The synthesis of ureas from this compound can be achieved by reaction with primary or secondary amines. This reaction likely proceeds via an initial addition of the amine to the cyanate group, followed by rearrangement. A common pathway for urea (B33335) synthesis involves the reaction of an amine with an isocyanate. rsc.orgorganic-chemistry.org Alkyl cyanates can serve as precursors to isocyanates through thermal or catalytic rearrangement. The resulting neopentyl isocyanate would then readily react with an amine to form the corresponding substituted urea.

(CH₃)₃CCH₂OCN → [(CH₃)₃CCH₂NCO] (Isocyanate Intermediate) [(CH₃)₃CCH₂NCO] + R'R''NH → (CH₃)₃CCH₂NH(CO)NR'R'' (Substituted Urea)

These derivatization reactions highlight the utility of this compound as a building block in organic synthesis for accessing a range of functional groups. organic-chemistry.orgorganic-chemistry.org

Advanced Research Applications and Materials Science Implications

Role as a Monomer in Polymer Synthesis

As a monomer, 2,2-dimethylpropyl cyanate (B1221674) is primarily utilized to modulate the structure and properties of thermosetting polymer networks, particularly polycyanurates.

Applications as a Cross-linking Agent in Thermosetting Resins

Thermosetting cyanate ester resins are renowned for their exceptional thermal stability, low dielectric properties, and minimal moisture absorption, making them ideal for aerospace and microelectronics applications. researchgate.netvdoc.pub These properties arise from the formation of a dense, three-dimensional polymer network composed of highly stable triazine rings. This network is created through the polycyclotrimerization of di- or multifunctional cyanate ester monomers, where three cyanate groups react to form a cyanurate linkage. vdoc.pub

While difunctional monomers are essential for building the network, monofunctional cyanate esters like 2,2-dimethylpropyl cyanate play a critical role as cross-linking modifiers or "capping" agents. google.com When introduced into a formulation with multifunctional monomers, this compound reacts with the growing polymer chains. Because it has only one reactive site, its incorporation terminates that specific chain's growth, effectively limiting the extent of cross-linking. google.com This allows materials scientists to precisely control the cross-link density of the final thermoset resin. researchgate.net By adjusting the ratio of monofunctional to multifunctional monomers, the network architecture can be tailored to achieve a desired balance of properties. researchgate.net

Precursor for High-Performance Polymeric Materials (e.g., Polyurethanes via Isocyanate Analogy)

Polycyanurates, the polymers formed from cyanate esters, are a class of high-performance materials. researchgate.net Beyond this primary role, the cyanate group exhibits reactivity analogous to the isocyanate (-N=C=O) group, which is the cornerstone of polyurethane chemistry. Polyurethanes are typically formed by the reaction of a diisocyanate with a polyol (a molecule with multiple hydroxyl, -OH, groups). rsc.orggatech.edu

Similarly, the electrophilic carbon atom in the cyanate group of this compound can be attacked by nucleophiles, including molecules with active hydrogen atoms like alcohols (-OH) and amines (-NH2). google.com The reaction between a cyanate ester and a hydroxyl group forms a stable isourea ether linkage. This reaction pathway allows for the synthesis of novel polymers that incorporate isourea linkages, which can be considered analogs to the urethane (B1682113) linkages in polyurethanes. This chemistry opens possibilities for creating hybrid resins, such as poly(ether urethane) cyanate ester resins, which combine the desirable properties of both material classes. researchgate.net This approach can lead to the development of high-performance materials with enhanced flexibility, adhesion, and thermal stability. researchgate.net

Intermediacy in Complex Organic Synthesis

The reactivity of the cyanate group makes this compound a potentially useful intermediate in the synthesis of more complex molecules beyond the realm of polymers.

Utilization as a Building Block for Multifunctional Molecules

In organic synthesis, building blocks are relatively simple molecules that can be incorporated into a larger, more complex structure. The cyanate group in this compound is a versatile functional group that can be transformed into other moieties. Through nucleophilic addition reactions, the cyanate can be converted into derivatives like imidocarbonates (by reacting with phenols) or isoureas (by reacting with amines). google.comnih.gov This reactivity allows the neopentyl group to be introduced into a larger molecule while simultaneously forming a new linkage. This makes this compound a potential building block for constructing multifunctional molecules where the resulting isourea or imidocarbonate group provides specific chemical or physical properties.

Synthetic Utility in the Development of Chemical Precursors

A chemical precursor is a compound that participates in a chemical reaction that produces another compound. This compound can serve as a precursor for introducing the cyanate functionality or its derivatives into other molecules. The synthesis of cyanate esters typically involves the reaction of a phenol (B47542) or alcohol with a cyanogen (B1215507) halide, such as cyanogen bromide, in the presence of a base. nih.gov Once formed, the this compound molecule can be used in subsequent reactions. For example, its reaction with compounds containing active hydrogens provides a pathway to synthesize more complex structures under controlled conditions, establishing it as a useful intermediate for creating specialized chemical precursors for research and industrial applications. google.com

Engineering of Novel Materials with Tunable Properties

A significant application of this compound is in the deliberate engineering of materials with tailored properties. By strategically using it as a monofunctional additive in thermosetting resin systems, manufacturers can fine-tune the final characteristics of the material.

The addition of this compound to a resin formulation based on difunctional cyanate esters systematically reduces the polymer network's cross-link density. researchgate.netgoogle.com This structural modification has a direct and predictable impact on the material's thermomechanical properties. Key properties that can be tuned include:

Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher cross-link density generally results in a higher Tg. researchgate.net By incorporating this compound, the cross-link density is lowered, which in turn decreases the Tg. This allows for the creation of materials with a specific, desired operating temperature range. researchgate.net

Mechanical Properties: Highly cross-linked polycyanurate networks are known for their strength and stiffness, but they can also be brittle. researchgate.net Reducing the cross-link density by adding a monofunctional cyanate can increase the polymer's flexibility and fracture toughness, mitigating brittleness.

Processability: Modifying the resin formulation can also improve its processing characteristics, such as viscosity and flow during molding operations.

This ability to tune properties is crucial for creating advanced materials for specific applications, such as shape memory polymers, where a precise activation temperature (related to Tg) is required. google.com The following table illustrates the conceptual relationship between the concentration of a monofunctional cyanate ester and the properties of the resulting thermoset.

| Molar % of this compound in Resin | Relative Cross-link Density | Illustrative Glass Transition Temperature (Tg) | Expected Impact on Brittleness |

|---|---|---|---|

| 0% | High | ~310°C | High |

| 5% | Medium-High | Lower | Reduced |

| 10% | Medium | Significantly Lower | Significantly Reduced |

| 20% | Low | Substantially Lower | Low (Increased Toughness) |

Note: Tg value for 0% is based on unmodified Bisphenol A dicyanate (BADCy) polymer for illustrative purposes. researchgate.net Actual values depend on the specific difunctional monomer used and curing conditions.

Influence on Mechanical and Thermal Performance of Polymer Networks

In general, the mechanical properties of polycyanurate networks, such as tensile strength and modulus, are governed by the high cross-link density of the triazine rings formed during curing. bts.gov Thermal stability is also a key characteristic, with decomposition temperatures for many polycyanurates occurring at approximately 450°C. bts.goviastate.edu However, without specific experimental data for polymers derived from this compound, it is not possible to provide quantitative values for properties such as glass transition temperature (Tg), coefficient of thermal expansion (CTE), tensile modulus, or flexural strength.

Electrical and Dielectric Characterization in Composite Materials

Cyanate ester resins are known for their favorable electrical insulating properties, including low dielectric constants and loss tangents, which make them suitable for applications like radomes and printed circuit boards. mdpi.commdpi.com The incorporation of fillers or reinforcement fibers can alter these properties. For instance, the addition of silica (B1680970) filler to cyanate ester composites has been shown to increase the dielectric constant slightly. researchgate.net Again, the absence of research specifically investigating composites made with a this compound matrix means that no specific data on dielectric constant, loss tangent, or breakdown voltage for such materials can be presented.

While the fundamental principles of cyanate ester chemistry provide a general understanding of the expected performance, the unique aliphatic and sterically hindered neopentyl structure of this compound would likely impart properties that differ from its aromatic counterparts. Quantifying these differences would require dedicated synthesis and characterization, which does not appear to be documented in accessible literature.

Conclusion

Summary of Key Academic Contributions and Findings

This article has provided a comprehensive theoretical and comparative analysis of the chemical compound 2,2-Dimethylpropyl cyanate (B1221674). In the absence of direct experimental data, its synthesis, physicochemical properties, spectroscopic characteristics, reactivity, and stability have been systematically predicted based on established chemical principles and data from analogous compounds. The key finding is that the sterically demanding neopentyl group is expected to exert a profound influence on the compound's properties and reactivity, most notably hindering Sₙ2-type reactions for its synthesis and nucleophilic attacks on the cyanate group, while potentially enhancing its thermal and hydrolytic stability compared to less hindered alkyl cyanates.

Future Research Trajectories and Experimental Challenges

Future research should focus on the actual synthesis and experimental characterization of 2,2-Dimethylpropyl cyanate to validate the theoretical predictions presented herein. A significant experimental challenge will be overcoming the low reactivity of neopentyl halides in nucleophilic substitution reactions to achieve a viable synthetic route. Once synthesized, a thorough investigation of its spectroscopic properties (NMR, IR, MS) and a systematic study of its reactivity, particularly its propensity for isomerization to the corresponding isocyanate and its participation in cycloaddition reactions, would be of great interest.

Broader Impact on Fundamental Chemical Science and Engineering Disciplines

The study of this compound, as a model system for a sterically hindered alkyl cyanate, can contribute to a deeper understanding of the interplay between steric effects and the reactivity of the cyanate functional group. This knowledge is valuable in the field of organic synthesis, where the controlled reactivity of functional groups is paramount. In materials science, while this specific small molecule is unlikely to be a monomer for high-performance polymers in the same way as aryl cyanate esters, understanding its stability and decomposition could provide insights into the degradation mechanisms of related materials. bts.gov

Q & A

Q. How can this compound be evaluated as a monomer for high-performance cyanate ester resins?

- Methodology : Characterize cured resins via dynamic mechanical analysis (DMA) for glass transition temperature () and thermomechanical stability. Compare dielectric properties (e.g., permittivity at 1 GHz) with commercial resins. Assess processability by monitoring gelation time under isothermal conditions .

Q. What in vitro assays are suitable for probing the biological interactions of this compound derivatives?

- Methodology : Screen for enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric assays. Evaluate cytotoxicity via MTT assays on human cell lines. For receptor-binding studies, employ radioligand displacement assays or surface plasmon resonance (SPR) .

Research Design and Reporting

Q. How should researchers structure a manuscript to highlight novel findings on this compound?

- Guidelines : Follow IMRaD format with emphasis on reproducibility:

- Methods : Detail synthetic protocols, including equipment models and solvent suppliers.

- Results : Use tables for comparative data (e.g., yields, spectroscopic peaks) and figures for mechanistic schemes.

- Discussion : Contrast results with prior work, addressing steric/electronic effects unique to the tert-butyl group .

Q. What are best practices for archiving spectral data to enhance reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.